molecular formula C5H3BrClNO B594782 5-Bromo-4-chloropyridin-3-ol CAS No. 1256813-87-2

5-Bromo-4-chloropyridin-3-ol

Cat. No.: B594782
CAS No.: 1256813-87-2
M. Wt: 208.439
InChI Key: KZQOYBNJJLOFSJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyridin-3-ol (CAS: 1256813-87-2) is a halogenated pyridine derivative with the molecular formula C₅H₃NOClBr and a molecular weight of 208.44 g/mol . Its structure features a pyridine ring substituted with a hydroxyl group (-OH) at position 3, bromine (Br) at position 5, and chlorine (Cl) at position 4 (Figure 1).

Properties

IUPAC Name

5-bromo-4-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQOYBNJJLOFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855921
Record name 5-Bromo-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256813-87-2
Record name 5-Bromo-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with bromine and chlorine compounds under controlled conditions to achieve the desired substitution . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sulfuric acid to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium compounds, Grignard reagents, palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution: Various substituted pyridines depending on the reagents used.

    Oxidation: Ketones or aldehydes.

    Reduction: Dehalogenated pyridines or pyridines with reduced functional groups.

Scientific Research Applications

5-Bromo-4-chloropyridin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The reactivity and applications of pyridine derivatives heavily depend on substituent positions and electronic properties. Below is a comparative analysis of 5-Bromo-4-chloropyridin-3-ol with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
This compound Br (5), Cl (4), OH (3) 208.44 Polar, acidic hydroxyl; halogenated positions favor electrophilic substitution .
5-Bromo-2-chloropyridin-3-ol Br (5), Cl (2), OH (3) 208.44 Altered reactivity due to Cl at position 2; may exhibit steric hindrance .
3-Amino-5-bromopyridin-4-ol Br (5), OH (4), NH₂ (3) 204.00* Basic amino group enhances nucleophilicity; potential for coupling reactions .
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol Br (5), OH (3), OCH₂CH₂OH (2) 252.48* Increased solubility due to ethoxy chain; steric bulk may limit reactivity .
5-Bromo-6-chloro-4-methylpyridin-3-amine Br (5), Cl (6), CH₃ (4), NH₂ (3) 221.49* Methyl group enhances hydrophobicity; dual functionality (NH₂ and halogens) .

*Calculated based on molecular formulas.

Key Observations:
  • Functional Groups: Replacing OH with NH₂ (3-Amino-5-bromopyridin-4-ol) increases basicity and enables participation in diazotization or amide bond formation .
  • Solubility : The ethoxy group in 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol enhances water solubility, making it preferable for aqueous-phase reactions .

Physicochemical Properties

  • Acidity: The OH group in the target compound (pKa ~9) is less acidic than phenolic analogs due to the electron-withdrawing halogens.
  • Thermal Stability: Bromine and chlorine increase thermal stability compared to non-halogenated pyridines.

Biological Activity

5-Bromo-4-chloropyridin-3-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring with bromine and chlorine substituents and a hydroxyl group, which contribute to its chemical reactivity and biological interactions. The molecular formula is C5H3BrClNC_5H_3BrClN, with a molecular weight of approximately 202.44 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways and cellular processes.
  • Receptor Modulation : It interacts with specific receptors, influencing signaling pathways such as the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cell proliferation and survival .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Activities

The compound's biological activities can be categorized as follows:

  • Antimicrobial : Effective against multiple strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antitumor : Preliminary studies suggest potential anticancer properties, particularly through the modulation of apoptotic pathways .
  • Anti-inflammatory : Exhibits effects on inflammatory pathways, indicating possible therapeutic uses in inflammatory diseases .

Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Escherichia coli using a chromogenic substrate method. The results showed that at a concentration of 50 μg/ml, it was as effective as traditional fluorogenic substrates in detecting β-glucuronidase activity, highlighting its potential in clinical diagnostics .

Anticancer Properties

Research published in Molecules demonstrated that derivatives of this compound inhibited PI3Kα kinase activity with IC50 values indicating significant anticancer potential . Molecular docking studies further elucidated the binding interactions between the compound and target proteins.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameCAS NumberBiological Activity
This compound849937-96-8Antimicrobial, Antitumor
6-Bromo-4-chloropyridin-3-oneNot availableAntimicrobial, Enzyme Inhibitor
3-Amino-5-bromo-2-chloropyridine1204231-59-3Anticancer, Anti-infection

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for achieving high regiochemical purity in 5-bromo-4-chloropyridin-3-ol?

  • Methodology :

  • Halogenation strategies : Sequential halogenation of pyridin-3-ol derivatives using directed ortho-metalation (DoM) or electrophilic substitution. For example, bromination at the 5-position followed by chlorination at the 4-position, leveraging directing effects of the hydroxyl group .
  • Regiochemical validation : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. X-ray crystallography may resolve ambiguities in cases of positional isomerism (e.g., distinguishing 4-chloro vs. 2-chloro derivatives) .
    • Key considerations : Monitor reaction temperature and stoichiometry to avoid over-halogenation.

Q. How can researchers ensure purity during synthesis and isolation of this compound?

  • Analytical techniques :

  • TLC/HPLC : Track reaction progress and isolate intermediates using silica gel chromatography (hexane/ethyl acetate gradients). Reverse-phase HPLC (>98% purity thresholds) .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove byproducts like 5-bromo-2-chloropyridin-3-ol, a common positional isomer .
    • Purity benchmarks : Reference GC/MS or LC-MS data to confirm molecular weight and absence of dehalogenation byproducts .

Q. What safety protocols are critical when handling this compound?

  • PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Emergency response :

  • Skin contact : Immediate washing with soap/water (15 minutes); monitor for irritation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
    • Storage : Store at 0–6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • The hydroxyl group at C3 acts as an electron-withdrawing group, polarizing the pyridine ring and activating C4-chloro for nucleophilic aromatic substitution (SNAr) .
  • Suzuki-Miyaura coupling : Replace Cl at C4 with boronic acids under Pd catalysis. The bromine at C5 remains inert under mild conditions, enabling sequential functionalization .
    • Challenges : Competing hydrolysis of the C4-Cl bond in aqueous conditions; use anhydrous solvents (e.g., THF) and low temperatures (−20°C) .

Q. What strategies resolve contradictory data in regiochemical assignments of multi-halogenated pyridinols?

  • Spectroscopic analysis :

  • 2D-NMR (HSQC, HMBC) : Correlate 1H^{1}\text{H}-13C^{13}\text{C} couplings to distinguish C4-Cl vs. C2-Cl isomers .
  • Isotopic labeling : Introduce 18O^{18}\text{O} at the hydroxyl group to track electronic effects on halogen reactivity .
    • Computational modeling : DFT calculations (e.g., Gaussian) predict relative stabilities of regioisomers and validate experimental NMR shifts .

Q. In what biochemical or synthetic contexts is this compound utilized as a probe or intermediate?

  • Biochemical applications :

  • Enzyme substrates : Analogous to 5-bromo-4-chloro-3-indolyl derivatives (e.g., X-Gal), this compound may serve as a chromogenic probe for phosphatases or oxidases after functionalization .
    • Medicinal chemistry : Intermediate for kinase inhibitors (e.g., p38 MAPK inhibitors), where halogenated pyridines enhance binding affinity and metabolic stability .
    • Material science : Precursor for metal-organic frameworks (MOFs) via coordination of the hydroxyl group to transition metals .

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